2-(Dimethylamino)propane-1,3-dithiol
Description
The compound 2-(Dimethylamino)propane-1,3-dithiol features a central propane backbone substituted with a dimethylamino group at the C2 position and thiol (-SH) groups at the C1 and C3 positions. However, direct evidence for its synthesis, properties, or applications is notably absent in the provided sources. Instead, structurally related compounds, such as 2-(dibenzylamino)propane-1,3-dithiol (DPDT) and 2-(dibenzylamino)-2-methylpropane-1,3-dithiol (DMPDT), are discussed in detail . These analogs differ in their amino substituents (dibenzyl vs. dimethyl) but share the core dithiol functionality, allowing for indirect comparisons.
Properties
IUPAC Name |
2-(dimethylamino)propane-1,3-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS2/c1-6(2)5(3-7)4-8/h5,7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDMBVIRTHRSCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CS)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276244 | |
| Record name | 2-(dimethylamino)propane-1,3-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3706-91-0 | |
| Record name | 2-(dimethylamino)propane-1,3-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)propane-1,3-dithiol typically involves the reaction of propane-1,3-dithiol with dimethylamine. One common method is the nucleophilic substitution reaction where the dimethylamine acts as a nucleophile, attacking the central carbon of propane-1,3-dithiol. This reaction is usually carried out under basic conditions to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of 2-(Dimethylamino)propane-1,3-dithiol can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)propane-1,3-dithiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other amines can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)propane-1,3-dithiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)propane-1,3-dithiol involves its ability to interact with various molecular targets through its sulfur and amino groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Dibenzylamino)propane-1,3-dithiol (DPDT)
- Synthesis: DPDT is synthesized from serinol via a high-yielding, cost-effective pathway that avoids column chromatography, enabling large-scale production .
- Solubility: Exhibits broad solubility in organic solvents (DMSO, DMF, EtOH, CHCl₃, etc.), making it versatile for non-aqueous applications .
- Reductive Capacity : Comparable to DTT in reducing disulfide bonds in both liquid and solid phases. It effectively removes SDMP- and SIT-protecting groups from cysteine thiols .
- Stability : More stable than its methyl-substituted analog, DMPDT, which degrades over time .
2-(Dibenzylamino)-2-methylpropane-1,3-dithiol (DMPDT)
- Structural Variation : Incorporates a methyl group at the C2 position, increasing steric hindrance.
- Stability : Less stable than DPDT, limiting its practical utility .
Propane-1,3-dithiol
Comparison with Common Disulfide-Reducing Agents
DTT (Dithiothreitol)
- Mechanism : Reversible disulfide reduction via thiol-disulfide exchange.
- Drawbacks : Malodorous and prone to oxidation in air.
- Performance: DPDT matches DTT’s reducing efficiency while offering non-malodorous handling .
TCEP (Tris(2-carboxyethyl)phosphine)
- Advantages : Irreversible reduction (forms stable phosphine oxide) and broad pH compatibility (5.0–9.0).
- Limitations : Water-soluble only, restricting use in organic phases .
- Comparative Edge : DPDT’s organic solubility complements TCEP’s aqueous limitations.
Structural and Functional Implications
- Amino Substituents: The dimethylamino group in the target compound may enhance solubility in polar solvents compared to dibenzylamino analogs (DPDT/DMPDT). However, smaller substituents (dimethyl vs.
- Methyl Branching : Analogous to DMPDT, methyl substitution at C2 may destabilize the compound, as seen in DMPDT’s degradation .
Data Table: Comparative Properties of Dithiol-Based Reducing Agents
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
